5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
The compound 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is a synthesized organic molecule. Its structure comprises a thiophene ring substituted with a carboxamide group, a tetrahydropyran ring, and a phenylthio group. The presence of chlorine adds another layer of complexity and functionality to the molecule.
Mechanism of Action
Target of Action
The primary target of the compound, also known as 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide, is the active form of the serine protease Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
The compound directly inhibits FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, thereby preventing the formation of blood clots . This can be particularly beneficial in the prevention and treatment of various thromboembolic diseases .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the prevention of blood clot formation . By inhibiting FXa, the compound disrupts the coagulation cascade, reducing the risk of thromboembolic events .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific molecular structure of the compound .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-chloro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-carboxamide in animal models may vary with different dosages. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
This compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions:
Starting Material: : The synthesis begins with a substituted thiophene derivative.
Reaction with Carboxamide: : The carboxamide group is introduced through a reaction with a suitable amine derivative.
Formation of Tetrahydropyran Ring: : Cyclization reactions are employed to form the tetrahydropyran ring.
Phenylthio Group Introduction: : The phenylthio group is introduced using thiolation reactions involving appropriate reagents like thiophenol or similar compounds.
Chlorination: : Chlorine atoms can be introduced using chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods usually focus on optimizing yield and purity. These methods may involve:
Catalysis to enhance reaction rates.
Use of automated synthesis machines.
Scaling up reaction volumes while maintaining conditions.
Chemical Reactions Analysis
5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide undergoes several types of chemical reactions:
Oxidation: : The phenylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents.
Reduction: : The compound can undergo reductions at multiple sites, including the chlorine substitution.
Substitution: : Nucleophilic substitutions can occur, particularly at the chlorine atom.
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution reactions. The major products are typically the oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide finds application across multiple fields:
Chemistry: : As a precursor for synthesizing other complex molecules.
Biology: : Investigated for its potential bioactivity and interactions with biological systems.
Medicine: : Potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: : Utilized in the development of novel materials or chemical processes.
Comparison with Similar Compounds
Compared to other thiophene derivatives, 5-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the tetrahydropyran and phenylthio groups. This unique structure can result in different reactivity and bioactivity compared to simpler analogs.
Similar compounds include:
5-chloro-N-(pyran-2-yl)methyl)thiophene-2-carboxamide
N-((4-phenylthio)pyran-4-yl)methyl)thiophene-2-carboxamide
These compounds, while similar in structure, might exhibit different properties and applications due to subtle differences in their molecular makeup.
Properties
IUPAC Name |
5-chloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S2/c18-15-7-6-14(22-15)16(20)19-12-17(8-10-21-11-9-17)23-13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHJERVWGQIQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(S2)Cl)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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